
Ethyl 2-morpholin-4-ylpropanoate
Vue d'ensemble
Description
Ethyl 2-morpholin-4-ylpropanoate (EMPP) is an organic compound and an ester of morpholine and propanoic acid. It is a colorless liquid with a sweet and pungent odor, and is mainly used as a flavoring and fragrance agent. It has been widely studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and possible future directions.
Applications De Recherche Scientifique
Migraine Treatment Research Ethyl 2-morpholin-4-ylpropanoate has been investigated for its potential in treating migraines. Specifically, a derivative of this compound, (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide (2), was synthesized and found to significantly reduce the total number of cortical spreading depressions in a rat model of migraine, indicating its potential as an orally bioavailable KCNQ2 potassium channel opener (Wu et al., 2003).
Synthesis of Aurora 2 Kinase Inhibitors The compound has been utilized in novel synthesis methods. For example, a one-pot, three-component Wittig–SNAr approach was developed to create derivatives of this compound, which are used as intermediates in the synthesis of aurora 2 kinase inhibitors. This method is notable for its high stereoselectivity and moderate to high yield, using water as a solvent under metal-free conditions (Xu et al., 2015).
Photodynamic Therapy for Cancer Derivatives of this compound have been synthesized and tested for their potential in photodynamic therapy against cancer. Specifically, phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups showed encouraging results in in vitro models using cancer cell lines, with notable cytotoxic activity in nonirradiated cells (Kucińska et al., 2015).
Heavy Metal Ion Sequestration this compound has been incorporated into functionalized aliphatic polycarbonate-based hydrogels, demonstrating the ability to withdraw and retain lead ions from aqueous solutions. This research suggests its potential application in environmental remediation for heavy metal ion sequestration (Kawalec et al., 2013).
Antifungal Agent Development Derivatives of this compound have been identified as promising antifungal agents. In particular, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives showed fungicidal activity against Candida species and broad antifungal activity against various fungi species, including molds and dermatophytes (Bardiot et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 2-morpholin-4-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-3-13-9(11)8(2)10-4-6-12-7-5-10/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHDUJKDRGLQBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
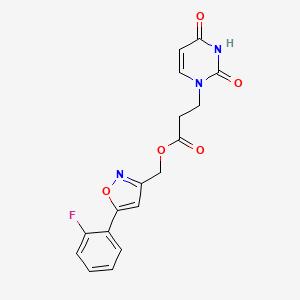
![3-{[(4-Acetylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2511304.png)
![2-chloro-N-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2511307.png)
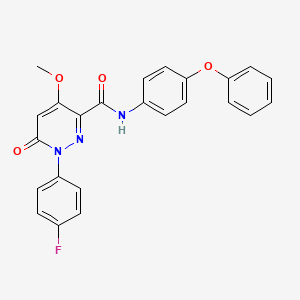
![N-(3,4-dimethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
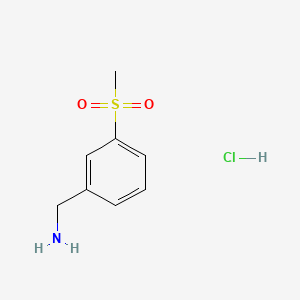

![3-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one](/img/structure/B2511314.png)
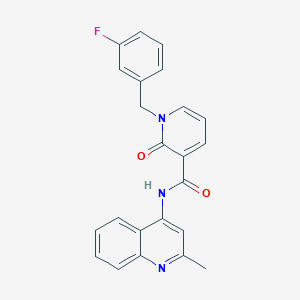
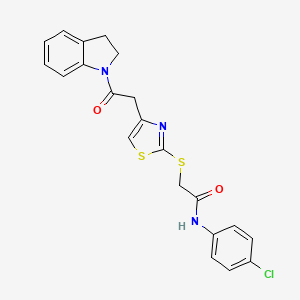
![Ethyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-2-(p-tolyl)quinoline-6-carboxylate](/img/structure/B2511319.png)

![4-{2-[Methyl(pyrazin-2-yl)amino]ethoxy}benzaldehyde](/img/structure/B2511324.png)

